molecular formula C14H13ClF6N6 B611703 Vorasidenib CAS No. 1644545-52-7

Vorasidenib

Cat. No. B611703
M. Wt: 414.7404
InChI Key: QCZAWDGAVJMPTA-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vorasidenib is an experimental anti-cancer medication for the treatment of low-grade glioma . It is a small molecule inhibitor of isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . It is orally available and has shown potential antineoplastic activity .


Synthesis Analysis

The synthesis of Vorasidenib involves complex chemical processes. The cocrystal structures of Vorasidenib in complex with NADPH-bound forms of IDH1-R132H and IDH2-R140Q homodimers have been determined at 2.1 and 1.99 Å resolution .


Molecular Structure Analysis

Vorasidenib binds at an allosteric pocket formed in IDH homodimers, at the interface of the two monomers . The X-ray structures show that Vorasidenib binds at this site .


Chemical Reactions Analysis

Vorasidenib and its congeners are the first dual mIDH1/2 inhibitors reported to date . They inhibit the production of the oncometabolite d-2-hydroxyglutarate (2-HG), which is produced by mutant IDH1 and IDH2 enzymes .


Physical And Chemical Properties Analysis

Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2 . It penetrates the brain of several preclinical species and inhibits 2-HG production in glioma tissue by >97% in an orthotopic glioma mouse model .

Scientific Research Applications

Dual Inhibitor of Mutant IDH1/2 in Glioma

Vorasidenib, identified as AG-881, is a first-in-class, brain-penetrant dual inhibitor of the mutant IDH1 and IDH2 enzymes, predominantly studied in the context of glioma, specifically lower grade gliomas (LGGs). These are malignant brain tumors where vorasidenib has shown promise. In a phase I trial, vorasidenib demonstrated a favorable safety profile and preliminary antitumor activity, particularly in patients with recurrent or progressive nonenhancing mIDH LGG. It was administered orally in 28-day cycles until progression or unacceptable toxicity, indicating its potential as a sustainable treatment option. Notably, the protocol-defined objective response rate for LGG in patients with nonenhancing glioma was 18%, and the median progression-free survival was 36.8 months for patients with nonenhancing glioma, signifying its efficacy in certain patient subgroups (Mellinghoff et al., 2021).

Pharmacokinetic Study in Mice

Vorasidenib's pharmacokinetics were also explored through a validated DBS method for its quantitation using a small volume (10 µL) of mice blood, with the goal of characterizing the pharmacokinetic parameters of vorasidenib post intravenous and oral administration. The study revealed that vorasidenib had a quantifiable presence up to 72 hours post-administration, with an oral bioavailability of 51.6%, suggesting its effectiveness and sustainability in systemic circulation (Dittakavi, Jat, & Mullangi, 2020).

Novel Dual Inhibitor for Treatment of Low-grade mIDH Glioma

A deeper dive into the molecular mechanics of vorasidenib reveals its role as a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2. It prevents the accumulation of the oncometabolite d-2-hydroxyglutarate (2-HG) and shows over 97% inhibition of 2-HG production in glioma tissue in preclinical models. This significant inhibition underscores vorasidenib's potential as a treatment option for low-grade mIDH glioma, positioning it as a novel dual mIDH1/2 inhibitor currently under clinical development (Konteatis et al., 2020).

Impact on Tumor and Tumor Immune Microenvironment in mIDH1 Lower-grade Glioma

Vorasidenib, as a dual inhibitor of mIDH1/2, has been observed to impact DNA hydroxymethylation, tumor cell function, and the tumor immune microenvironment (TIME) in resected mIDH1 lower-grade glioma. Optimal suppression of the oncometabolite 2-HG induced by vorasidenib led to upregulation of neural differentiation-related gene expression, downregulation of stemness-related gene expression, decreased proliferation marker Ki-67 in tumors, and an increase in mean 5-hydroxymethylcytosine levels. This suggests reversal of TET2 inhibition and indicates both tumor-intrinsic and -extrinsic mechanisms underlying 2-HG suppression by vorasidenib. Furthermore, vorasidenib increased T-cell infiltration, activated interferon signaling, and increased antigen presentation capability, supporting the development of vorasidenib in combination with immunotherapy (Lu et al., 2021).

Safety And Hazards

Adverse events of grade 3 or higher occurred in 22.8% of the patients who received Vorasidenib and in 13.5% of those who received placebo . An increased alanine aminotransferase level of grade 3 or higher occurred in 9.6% of the patients who received Vorasidenib and in no patients who received placebo .

properties

IUPAC Name

6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZAWDGAVJMPTA-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vorasidenib

CAS RN

1644545-52-7
Record name Vorasidenib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorasidenib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17097
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VORASIDENIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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